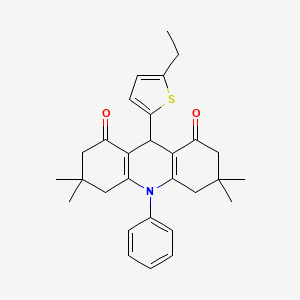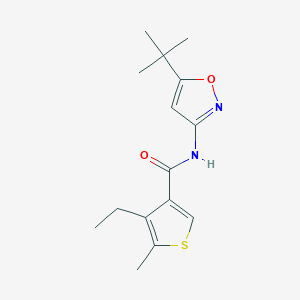![molecular formula C16H20N2O3 B6010577 N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B6010577.png)
N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide, also known as BHCH, is a bicyclic compound that has been studied for its potential therapeutic applications. BHCH has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated in scientific research. In
作用機序
The mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to have a variety of biochemical and physiological effects. In scientific research, N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and MCP-1. N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has also been shown to induce apoptosis in cancer cells, including breast cancer cells and leukemia cells. Additionally, N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been investigated for its potential to inhibit viral replication, including the replication of HIV-1 and SARS-CoV-2.
実験室実験の利点と制限
One advantage of using N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide in lab experiments is its potential therapeutic applications, including its anti-inflammatory, antitumor, and antiviral properties. Additionally, N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to have low toxicity in vitro and in vivo. However, one limitation of using N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide.
将来の方向性
There are several future directions for N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide research. One direction is to investigate the potential of N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide as a therapeutic agent for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide as a therapeutic agent for cancer, including breast cancer and leukemia. Additionally, further research is needed to fully understand the mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide and to identify potential targets for drug development. Overall, N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide shows promise as a potential therapeutic agent for a variety of diseases, and further research is needed to fully understand its potential.
合成法
N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide can be synthesized through various methods, including the reaction of bicyclo[4.1.0]hept-3-ene-7-carbohydrazide with 2-hydroxy-3-methoxybenzaldehyde in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in ethanol and dimethyl sulfoxide.
科学的研究の応用
N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been studied for its potential therapeutic applications, including its anti-inflammatory, antitumor, and antiviral properties. In scientific research, N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to induce apoptosis in cancer cells. N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has also been investigated for its potential to inhibit viral replication, including the replication of HIV-1 and SARS-CoV-2.
特性
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-13-8-4-5-10(15(13)19)9-17-18-16(20)14-11-6-2-3-7-12(11)14/h4-5,8-9,11-12,14,19H,2-3,6-7H2,1H3,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZMHIXADUJFSC-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2C3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2C3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-3-[(4-benzoylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B6010494.png)

![2-{[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B6010506.png)
![4-(3-chloropyridin-4-yl)-3-methyl-1-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6010516.png)
![5-bromo-2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6010519.png)

![{3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6010545.png)
![2-[(benzylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6010550.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B6010565.png)
![methyl 2-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)benzoate](/img/structure/B6010575.png)
![4-{[(3-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6010578.png)
![2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B6010583.png)

![ethyl 3-benzyl-1-({[2-(methylthio)phenyl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B6010588.png)